4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide
Description
4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a Schiff base derived from the condensation of 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. It belongs to the class of hydrazide-hydrazone compounds, characterized by an azomethine (-N=CH-) linkage. The compound has been synthesized via coupling agents (e.g., HBTU) under cold conditions, with structural confirmation through spectral analysis (¹H NMR, IR) . Its applications span biological activity (e.g., antileishmanial, anticancer) and industrial uses (e.g., corrosion inhibition), driven by its ability to chelate metals and interact with biological targets .
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-hydroxy-N-[(E)-1H-pyrrol-2-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C12H11N3O2/c16-11-5-3-9(4-6-11)12(17)15-14-8-10-2-1-7-13-10/h1-8,13,16H,(H,15,17)/b14-8+ |
InChI Key |
DZVXLHBNNBVIPZ-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CNC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
C1=CNC(=C1)C=NNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Hydrolysis of Hydrazone Linkage
The Schiff base (C=N) in the hydrazone structure undergoes acid-catalyzed hydrolysis to regenerate the parent hydrazide and aldehyde. For structurally similar compounds:
-
Products : 4-Hydroxybenzohydrazide and pyrrole-2-carbaldehyde
-
Mechanism : Protonation of the imine nitrogen followed by nucleophilic attack by water
Substitution Reactions at Phenolic -OH Group
The para-hydroxyl group participates in electrophilic substitution:
Acetylation
-
Reagents : Acetic anhydride in pyridine
-
Product : 4-Acetoxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide
Sulfonation
-
Reagents : Concentrated H<sub>2</sub>SO<sub>4</sub>
-
Product : 4-Sulfooxy derivative (requires characterization)
Coordination Chemistry and Complexation
The compound acts as a polydentate ligand, coordinating through:
-
Hydrazone nitrogen (-NH-N=)
-
Phenolic oxygen (-O−)
-
Pyrrole nitrogen (if deprotonated)
| Metal Ion | Stoichiometry (Ligand:Metal) | Application | Source |
|---|---|---|---|
| Cu(II) | 2:1 | Antioxidant activity enhancement | |
| Fe(III) | 1:1 | Corrosion inhibition |
Oxidation
-
Reagents : H<sub>2</sub>O<sub>2</sub> or KMnO<sub>4</sub> in acidic medium
-
Outcome : Cleavage of the C=N bond to form carboxylic acid derivatives
Reduction
-
Reagents : NaBH<sub>4</sub> in ethanol
-
Product : Secondary amine (N'-[(E)-1H-pyrrol-2-ylmethyl]benzohydrazide)
Condensation Reactions
The hydrazide moiety can react with additional carbonyl compounds:
-
Example : Reaction with 4-nitrobenzaldehyde in methanol/acetic acid
Mechanistic Insights
-
Schiff Base Reactivity : The C=N bond's polarization makes it susceptible to nucleophilic attack, governing hydrolysis and reduction pathways .
-
Electronic Effects : Electron-donating groups on the phenyl ring (e.g., -OH) enhance metal-chelation capacity by increasing electron density at oxygen sites .
Scientific Research Applications
4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE has been studied for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of 4-HYDROXY-N’-[(E)-(1H-PYRROL-2-YL)METHYLIDENE]BENZOHYDRAZIDE varies depending on its application:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by interacting with specific molecular targets and pathways.
Corrosion Inhibition: It adsorbs onto the metal surface, forming a protective layer that prevents corrosion.
Comparison with Similar Compounds
Antileishmanial Activity
The compound and its derivatives have shown promising activity against Leishmania infantum. Structural modifications, such as nitro group substitution, significantly enhance potency:
Key Findings :
- Nitro-substituted derivatives (BSF-NO₂) exhibit the highest potency, suggesting electron-withdrawing groups improve antileishmanial activity .
- The target compound’s derivatives outperform piperazinyl-β-carboline derivatives by ~40-fold .
Anticancer Activity
Structural variations in the hydrazone ligand influence activity:
| Ligand Structure (Hydrazone) | Metal Complex | Activity (Cancer Cell Lines) | Reference |
|---|---|---|---|
| (E)-4-hydroxy-N'-(pyrazin-2-ylidene) | Cu(L3)₂·2DMF | Moderate DNA cleavage | |
| Target compound | Not reported | Not tested | - |
Key Findings :
Corrosion Inhibition
The compound inhibits mild steel corrosion in acidic media, outperforming other hydrazides at lower concentrations:
Key Findings :
- The target compound achieves near-comparable inhibition efficiency to indole derivatives but at ~10-fold lower concentrations, highlighting superior surface adsorption .
Structural and Physicochemical Properties
Substituents on the benzohydrazide scaffold influence melting points, solubility, and synthetic yields:
Key Findings :
- Bulky substituents (e.g., tert-butyl) increase melting points, suggesting enhanced crystallinity .
- Electron-donating groups (e.g., methoxy) reduce yields compared to the target compound’s synthesis .
Metal Chelation Ability
The compound forms stable complexes with metals, though its ligand is less studied compared to salicylaldehyde derivatives:
Key Findings :
- The target compound’s tin complex adopts a unique trigonal bipyramidal geometry, whereas salicylaldehyde derivatives prefer octahedral coordination .
Biological Activity
4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound belongs to a class of hydrazones known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the synthesis, characterization, and biological activity of this compound based on recent studies.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 4-hydroxybenzohydrazide and pyrrole derivatives. The resulting compound features a hydrazone functional group characterized by the presence of the azomethine bond (C=N), which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various hydrazone derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against several cancer cell lines.
Case Study: Anticancer Assay
A study evaluated the cytotoxicity of this compound using the MTT assay on HepG2 liver cancer cells. The results indicated that the compound exhibited an IC50 value of approximately 42.4 µM, demonstrating its potential as an anticancer agent. Furthermore, gene expression analysis via qRT-PCR revealed that treatment with this compound led to increased expression levels of pro-apoptotic genes such as Bax and caspase-3, while downregulating anti-apoptotic genes like Bcl-2 .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 42.4 | Induces apoptosis via Bax/caspase pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that hydrazone derivatives possess significant antibacterial and antifungal properties.
Case Study: Antimicrobial Assay
A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 125 µg/mL to 250 µg/mL against Gram-positive and Gram-negative bacteria .
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 125 | Bactericidal |
| Escherichia coli | 250 | Bacteriostatic |
The biological activity of this compound can be attributed to its ability to interact with cellular targets involved in apoptosis and microbial inhibition. The azomethine bond in hydrazones contributes to their nucleophilic character, allowing them to form complexes with metal ions or interact with biomolecules such as proteins and nucleic acids.
Q & A
Q. What are the optimal synthetic routes for 4-hydroxy-N'-[(E)-1H-pyrrol-2-ylmethylidene]benzohydrazide, and how can purity be ensured?
The compound is typically synthesized via refluxing 4-hydroxybenzohydrazide with an aldehyde (e.g., pyrrole-2-carboxaldehyde) in ethanol under acid catalysis, followed by slow evaporation for crystallization . Microwave-assisted synthesis can reduce reaction time and improve yields by optimizing solvent choice (e.g., ethanol) and irradiation parameters . Purity is validated using melting point analysis, TLC, and spectroscopic techniques (IR, NMR) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this hydrazide derivative?
- IR spectroscopy confirms the presence of C=N (1610–1640 cm⁻¹) and N–H (3200–3450 cm⁻¹) stretches .
- ¹H NMR identifies aromatic protons (δ 6.8–8.6 ppm) and hydrazone protons (δ 8.6–10.2 ppm) .
- Single-crystal X-ray diffraction (SHELX software) resolves coordination geometry and hydrogen bonding (e.g., O–H⋯N interactions) . Refinement parameters (R < 0.05) ensure structural accuracy .
Q. What are the primary biological and material applications of this compound in research?
- Antimycobacterial activity : Derivatives show PIC₅₀ values >3.29 in 3D-QSAR models, suggesting inhibition of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase .
- Corrosion inhibition : EIS studies demonstrate ~80% efficiency in 1M HCl via adsorption on mild steel surfaces, forming protective films .
- Luminescent materials : Europium(III) complexes exhibit red fluorescence (λₑₘ = 615 nm) due to ligand-to-metal charge transfer .
Advanced Research Questions
Q. How can 3D-QSAR and molecular docking guide the design of derivatives with enhanced bioactivity?
- 3D-QSAR (using V-life MDS 3.50) identifies steric, electrostatic, and hydrophobic fields influencing antimycobacterial activity. kNN models (cross-validated r² > 0.7) prioritize substituents at the benzohydrazide core for synthesis .
- Molecular docking (AutoDock Vina) predicts binding to M. tuberculosis InhA (ΔG ≈ -9.5 kcal/mol), with hydrogen bonds to Tyr158 and hydrophobic interactions with Phe149 .
Q. What factors govern the catalytic efficiency of transition metal complexes derived from this ligand?
Manganese(II) complexes with octahedral geometry ([MnL1Br₂(OH₂)]) catalyze styrene epoxidation with 75% conversion (TBHP as oxidant), while pentagonal bipyramidal coordination ([Mn(L2)₂(ONO₂)(OH₂)]⁺) reduces activity due to steric hindrance . Electron-withdrawing substituents on the ligand improve redox potential, enhancing catalytic turnover .
Q. How do crystallographic data resolve contradictions in coordination geometry across studies?
Discrepancies in coordination modes (mononuclear vs. dinuclear) arise from counterion effects (e.g., Br⁻ vs. NO₃⁻) and pH-dependent ligand protonation. Single-crystal studies (SHELXL refinement) confirm geometries, with bond length variances (Mn–N = 2.18–2.32 Å) reflecting ligand flexibility .
Q. What challenges arise in refining crystal structures of hydrazone derivatives, and how are they addressed?
Q. How do substituents on the benzohydrazide core modulate fluorescence in lanthanide complexes?
Europium(III) complexes with 4-hydroxy derivatives exhibit stronger fluorescence (quantum yield Φ = 0.21) than 2-hydroxy analogs due to improved energy transfer from ligand triplet states to Eu³⁺ ⁵D₀ levels . Methoxy groups at the para position red-shift emission by 10 nm via conjugation effects .
Q. What mechanistic insights do DFT studies provide on corrosion inhibition?
DFT (B3LYP/6-31G*) calculations correlate inhibitor efficiency with EHOMO (-5.2 eV) and charge density on hydrazone nitrogen (≈-0.45 e). Adsorption on Fe(110) follows Langmuir isotherms (ΔGₐdₛ ≈ -35 kJ/mol), indicating chemisorption via N and O atoms .
Q. How do azide coligands influence the structural diversity and properties of metal-hydrazone frameworks?
Azide (N₃⁻) bridges in Cu(II)/Zn(II) complexes form 2D polymers with antiferromagnetic coupling (J = -12 cm⁻¹). In contrast, Cd(II) frameworks exhibit blue luminescence (λₑₘ = 450 nm) due to ligand-centered transitions, modulated by Jahn-Teller distortions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
